Technical Monograph: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid
Technical Monograph: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid
Topic: 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic Acid: Chemical Properties & Synthetic Methodologies Content Type: Technical Monograph Author Persona: Senior Application Scientist
[1][2][3]
Executive Summary
This guide analyzes the physicochemical and synthetic profile of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid (systematically:
In drug discovery, this scaffold is valuable as a bioisostere for
Part 1: Physicochemical Profile[1][4]
The introduction of an electronegative fluorine atom at the
Table 1: Predicted Physicochemical Properties
Note: Values are calculated based on Group Contribution Methods (GCM) and comparative analysis with CAS 1578-63-8 (
| Property | Value (Approx.) | Technical Insight |
| Molecular Formula | -- | |
| Molecular Weight | 196.22 g/mol | -- |
| pKa (Acid) | 2.8 – 3.1 | Critical: Significantly more acidic than phenylacetic acid (pKa ~4.[1][2][3]3) due to the inductive effect (-I) of the |
| LogP (Lipophilicity) | 2.9 – 3.2 | High membrane permeability.[1][2][3] The isopropyl group adds ~1.5 log units; F adds ~0.2 units.[1][2][3] |
| H-Bond Donors/Acceptors | 1 / 2 | Standard carboxylic acid profile. |
| Rotatable Bonds | 3 | Constraint: The C(Ar)–C( |
| Topological Polar Surface Area | 37.3 Ų | Good oral bioavailability predictor.[1][2][3] |
Structural Biology: The "Ortho-Fluorine" Interplay
The combination of the ortho-isopropyl group and the
-
Gauche Effect: The C–F bond tends to align gauche to the carbonyl oxygen to minimize dipole repulsion, pre-organizing the molecule for binding.[1][2][3]
-
Steric Clash: The bulky isopropyl group forces the phenyl ring out of planarity with the acetic acid tail.[1][2][3] This can induce atropisomerism (axial chirality) if the barrier to rotation exceeds ~20 kcal/mol, though at room temperature, it likely exists as a rapidly interconverting rotamer pair.
Part 2: Synthetic Methodologies
Diagram 1: Synthetic Decision Logic
This diagram illustrates the critical solvent-switch mechanism required to obtain the target acid rather than the decarboxylated byproduct.[1]
Caption: Figure 1: Solvent-controlled selectivity switch. Using anhydrous conditions is mandatory to prevent decarboxylation and isolate the
Protocol 1: Radical C–H Fluorination (The "Selectfluor" Method)
Best for: Rapid synthesis, avoiding strong bases, high functional group tolerance.
Mechanism: This reaction relies on the formation of a charge-transfer complex between Selectfluor and DMAP.[1][2][3][4][5] In the absence of water, this complex abstracts a hydrogen atom (HAT) rather than inducing decarboxylation (SET).[3]
Materials:
-
Substrate: 2-Isopropylphenylacetic acid (1.0 equiv)[1][2][3]
-
Solvent: Anhydrous Acetonitrile (MeCN) (Must be dry!) [1][2][3]
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen (
). Add 4Å molecular sieves to ensure total dryness. -
Complex Formation: Add Selectfluor and DMAP to the MeCN.[1][2][3] Stir for 10 minutes. You may observe a color change indicating complex formation.[1][2][3]
-
Addition: Add the 2-isopropylphenylacetic acid substrate.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.[1][2][3]
-
Checkpoint: If you observe a spot with lower polarity (benzyl fluoride), your solvent was wet.[3]
-
-
Workup: Dilute with Ethyl Acetate (EtOAc), wash with 1M HCl (to remove DMAP), then brine. Dry over
.[1][2][3] -
Purification: Recrystallize from Hexane/EtOAc. The
-fluoro acid is typically a white crystalline solid.[1][2][3]
Protocol 2: Enolate Electrophilic Fluorination (The "NFSI" Method)
Best for: Chiral synthesis (if using chiral auxiliaries) or large-scale manufacturing.[1][2][3]
Technical Note: The ortho-isopropyl group provides steric bulk that protects the enolate from aggregation, but it also slows down the approach of the bulky NFSI reagent.[1]
-
Enolization: Dissolve the starting acid (or its ester) in THF at -78°C . Add LDA (Lithium Diisopropylamide, 2.2 equiv for acid, 1.1 for ester).[3]
-
Aging: Stir for 30 minutes to ensure full deprotonation.
-
Fluorination: Add NFSI (N-Fluorobenzenesulfonimide) dissolved in THF dropwise.
-
Quench: Warm to 0°C and quench with saturated
.
Part 3: Metabolic & Pharmacochemical Implications[1][8]
The strategic value of this molecule lies in its resistance to metabolic degradation.[3]
Diagram 2: Metabolic Stability Logic
This diagram explains why this specific scaffold is superior to its non-fluorinated analog.[1][2]
Caption: Figure 2: Metabolic blockade mechanism.[1][2][3] The C–F bond (approx. 116 kcal/mol) resists CYP450-mediated hydroxylation that typically degrades
Senior Scientist Insight: The "Bioisostere" Effect
In drug development, this molecule serves as a bioisostere for
-
Vs.
-Hydroxy: The F atom mimics the OH group in size and polarity but cannot act as a hydrogen bond donor, potentially improving membrane permeability (LogP increase).[1][2][3] -
Vs.
-Methyl: The F atom is smaller (Van der Waals radius 1.47 Å vs 2.0 Å for ) but electronically inverted (withdrawing vs. donating).[1][2][3] This creates a unique electronic environment in the receptor binding pocket without incurring a massive steric penalty.[1][3]
Part 4: Analytical Characterization
To validate the synthesis of 2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid , look for these specific spectral signatures:
- NMR (Critical):
-
NMR:
- -Proton: A distinct doublet (due to F coupling) shifted downfield to ~5.8–6.2 ppm .[1][2][3]
-
Isopropyl Group: Look for the characteristic septet (~3.0 ppm) and two doublets (~1.2 ppm) for the methyl groups.[1][2][3] Note: If the rotation is restricted, the methyl groups may appear diastereotopic (two distinct signals).
-
Mass Spectrometry (ESI-):
References
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022).[7][8] Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.[1][2][3][4][7] Organic Letters, 24(29), 5376–5380.[3]
-
Rozen, S., Hagooly, A., & Harduf, R. (2001).[9] Synthesis of
-fluorocarboxylates from the corresponding acids using acetyl hypofluorite.[1][2][3][9] The Journal of Organic Chemistry, 66(22), 7464–7468.[9] -
Bhattarai, P., Trombley, T., & Altman, R. (2026).[10] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (n.d.).
-Fluorophenylacetic acid (Parent Scaffold).[1][2][3]
Sources
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- 2. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
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